molecular formula C8H5BrF3N3O2 B2568196 N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide CAS No. 504413-35-8

N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide

Cat. No.: B2568196
CAS No.: 504413-35-8
M. Wt: 312.046
InChI Key: GRQZUURFNOQTIW-UHFFFAOYSA-N
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Description

N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide is a brominated derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system of significant pharmaceutical interest . Its structure features a bromine atom at position 6 of the imidazo[1,2-a]pyridine core and a trifluoroacetamide group at position 2 (CAS: 504413-35-8) . The compound’s molecular formula is C₉H₅BrF₃N₃O, with a molecular weight of 324.06 g/mol.

Imidazo[1,2-a]pyridines are known for diverse biological activities, including roles as GABA receptor modulators (e.g., Zolpidem) and kinase inhibitors . The bromine substituent enhances electrophilic reactivity, making the compound a versatile intermediate in medicinal chemistry.

Properties

IUPAC Name

N-(6-bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N3O/c10-5-1-2-7-14-6(4-16(7)3-5)15-8(17)9(11,12)13/h1-4H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYPVRDWQVLXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 6-bromoimidazo[1,2-a]pyridine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can modify the functional groups present in the molecule.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide has been explored for its potential as a pharmaceutical agent. Its structure is conducive to modifications that can enhance biological activity.
    • The compound has shown promise in the development of drugs targeting Toll-like receptors (TLRs), particularly TLR8. Research indicates that derivatives of imidazoquinolines can activate TLR8-dependent pathways, which are crucial in immune responses .
  • Pain Management :
    • Compounds similar to this compound have been investigated for their role as modulators of TRPM8 (transient receptor potential melastatin subfamily type 8) receptors. These receptors are implicated in the sensation of pain and temperature regulation .

Organic Synthesis Applications

  • Intermediate in Organic Reactions :
    • This compound serves as an effective intermediate in the synthesis of various organic molecules. It has been utilized in the preparation of lactams and other nitrogen-containing heterocycles that are valuable in medicinal chemistry .

Case Studies and Research Findings

A notable study highlighted the synthesis of a specific derivative from this compound using radiolabeled cyanoacetamide. This research demonstrated the compound's utility in tracing metabolic pathways and understanding drug interactions at a molecular level .

Mechanism of Action

The mechanism of action of N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues: Halogen and Substituent Variations

Table 1: Key Structural Analogues and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Relevance References
N-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide C₉H₅ClF₃N₃O 263.6 Chlorine at position 6 Discontinued; used as a synthetic intermediate
N-(5-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide C₉H₅BrF₃N₃O 324.06 Bromine at position 5 Structural isomer; lower similarity score (0.51)
N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide C₉H₅ClF₃N₃O 263.6 Chlorine at position 8 Hazardous; requires strict storage
2-(6-Chloro-2-(4-(3-fluoropropoxy)phenyl)imidazo[1,2-α]pyridin-3-yl)-N,N-diethylacetamide C₂₂H₂₅ClFN₃O₂ 417.9 Diethylacetamide substituent Noted for extended pharmacokinetics

Key Observations:

  • Positional Isomerism : The 5-bromo isomer (CAS: 504413-35-8) shares a similarity score of 0.51 with the target compound but may exhibit altered bioactivity due to steric and electronic differences .
  • Functional Group Variations : Replacement of trifluoroacetamide with diethylacetamide () reduces electron-withdrawing effects, impacting metabolic stability and target engagement.
Physicochemical Properties
  • LogP and Solubility : The trifluoroacetamide group in the target compound lowers logP (predicted ~2.1) compared to carbamate derivatives (e.g., tert-butyl N-(6-bromoimidazo[1,2-a]pyridin-2-yl)carbamate, logP 3.4), enhancing aqueous solubility .
  • Topological Polar Surface Area (TPSA) : The TPSA of the target compound (~55.6 Ų) is comparable to chloro analogues, suggesting similar membrane permeability .

Biological Activity

N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.

Chemical Identifiers :

PropertyValue
CAS Number6188-23-4
Molecular FormulaC7_{7}H5_{5}BrN2_{2}F3_{3}O
Molecular Weight (g/mol)244.03
IUPAC NameThis compound
SMILESC1=CC2=NC=CN2C=C1BrC(=O)C(F)(F)F

Anticancer Properties

Recent studies have indicated that compounds containing the imidazo[1,2-a]pyridine scaffold exhibit promising anticancer activity. For instance, research has demonstrated that derivatives of imidazo[1,2-a]pyridine can inhibit the proliferation of various cancer cell lines while sparing normal cells. In particular, the compound this compound has shown selective cytotoxicity against tumorigenic cells at concentrations as low as 10 µM without affecting non-tumorigenic cells .

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with tumor growth and metastasis. Specifically, it has been observed to disrupt the MAPK signaling pathway by inhibiting ERK phosphorylation, which is crucial for cell proliferation and survival in cancer cells . This inhibition leads to reduced cell motility and altered expression of proteins involved in cell cycle regulation.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from 6-bromoimidazo[1,2-a]pyridine. The introduction of the trifluoroacetamide group enhances its biological activity and solubility profile.

Synthetic Route Overview

  • Starting Material : 6-bromoimidazo[1,2-a]pyridine.
  • Reagents : Trifluoroacetic anhydride or equivalent.
  • Conditions : Reflux in an appropriate solvent (e.g., dichloromethane).
  • Purification : Column chromatography to isolate the desired product.

Study on Antitumor Activity

A notable study assessed the efficacy of various imidazo[1,2-a]pyridine derivatives against human cancer cell lines. The results indicated that this compound exhibited a significant reduction in cell viability in breast and lung cancer models compared to untreated controls. The selectivity for cancerous over normal cells was a key finding that supports further investigation into this compound's therapeutic potential .

Pharmacokinetic Studies

Pharmacokinetic assessments revealed that this compound has favorable absorption characteristics with moderate metabolic stability. Its solubility profile suggests potential for oral bioavailability; however, further studies are needed to fully elucidate its pharmacokinetic parameters in vivo.

Q & A

Q. What are the standard synthetic routes for N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide?

The synthesis typically involves imidazo[1,2-a]pyridine bromination followed by amide coupling . A common approach starts with 6-bromoimidazo[1,2-a]pyridine-2-amine, which undergoes nucleophilic acylation with trifluoroacetic anhydride under inert conditions (e.g., nitrogen atmosphere). Solvents like DMF or THF are used with catalytic bases (e.g., triethylamine) at 0–25°C. Reaction progress is monitored via TLC or LC-MS. Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Key characterization methods :

  • ¹H/¹³C-NMR for structural confirmation (e.g., δ ~7.5–8.5 ppm for aromatic protons, δ ~160–170 ppm for carbonyl).
  • FT-IR (C=O stretch at ~1680–1720 cm⁻¹).
  • LC-MS (expected [M+H]⁺: ~322–324 m/z for C₉H₅BrF₃N₂O) .

Q. How is the purity of this compound validated in academic research?

Purity is assessed using HPLC (>95% purity, C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N within ±0.4% of theoretical values). Melting point determination (uncorrected, ~180–185°C) and XRD (for crystalline derivatives) are supplementary methods .

Q. What solvents and storage conditions are optimal for this compound?

The compound is hygroscopic and should be stored in a desiccator under argon at –20°C. Compatible solvents include DMSO, DMF, and dichloromethane. Avoid aqueous buffers for long-term storage due to potential hydrolysis of the trifluoroacetamide group .

Q. How is the bromine substituent’s reactivity leveraged in further derivatization?

The 6-bromo group enables cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids, Buchwald-Hartwig amination). Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts are used in THF/water mixtures (80°C, 12–24 hrs). Monitor for dehalogenation byproducts via LC-MS .

Q. What safety precautions are required during handling?

Use PPE (gloves, goggles) in a fume hood. The compound may release toxic fumes (HBr, CO) upon decomposition. Dispose via incineration or hazardous waste protocols. Acute toxicity data (LD₅₀) should be referenced from PubChem or regulatory databases .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis (>10 g)?

Microwave-assisted synthesis reduces reaction time (30 mins vs. 24 hrs) and improves yields (~85% vs. 60%). Use flow chemistry for continuous amidation, minimizing side reactions. Catalyst screening (e.g., DMAP vs. pyridine) and solvent optimization (e.g., DCM vs. THF) are critical .

Example optimization table :

CatalystSolventTemp (°C)Yield (%)
Et₃NDMF2562
DMAPTHF5078
None (microwave)DCM10085

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. MS)?

Discrepancies may arise from tautomerism (imidazo[1,2-a]pyridine ring) or solvent effects . Use 2D NMR (COSY, HSQC) to confirm connectivity. For ambiguous MS fragments, perform HRMS (Q-TOF) with <5 ppm mass accuracy. Compare with computational models (DFT-optimized structures) .

Q. What strategies mitigate decomposition during biological assays?

The trifluoroacetamide group is susceptible to enzymatic hydrolysis . Use serum-free assays or add protease inhibitors (e.g., PMSF). For in vivo studies, consider prodrug strategies (e.g., ester masking) to enhance metabolic stability .

Q. How to evaluate its potential as a kinase inhibitor or fluorescent probe?

  • Kinase assays : Screen against a panel (e.g., EGFR, VEGFR2) using ADP-Glo™ or TR-FRET. IC₅₀ values <1 μM indicate high potency.
  • Fluorescent tagging : Conjugate with BODIPY or Cy5 via the bromine site. Monitor cellular uptake via confocal microscopy (HeLa cells, λₑₓ = 488 nm) .

Q. What computational methods predict its pharmacokinetic properties?

Use SwissADME or Molinspiration to calculate logP (~2.1), PSA (~50 Ų), and bioavailability. Molecular docking (AutoDock Vina) identifies target binding modes (e.g., ATP-binding pockets). MD simulations (GROMACS) assess stability in lipid bilayers .

Data Contradiction Analysis Example

Issue : Discrepancy in reported LogP values (experimental: 2.3 vs. computational: 1.8).
Resolution :

Validate experimental LogP via shake-flask method (octanol/water partitioning).

Re-run computations with COSMO-RS (accounts for solvation effects).

Check for impurities (e.g., residual DMF) via ¹H-NMR .

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